N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE
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Overview
Description
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a hexafluoropropanyl group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE typically involves multiple steps:
Formation of the Adamantane Derivative: The initial step involves the preparation of the adamantane derivative, which is achieved through the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide.
Ether Formation: The adamantyl halide is then reacted with an ethylene glycol derivative to form the adamantane-1-yloxyethyl intermediate.
Amidation: The intermediate is then reacted with hexafluoropropanamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the hexafluoropropanyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced hexafluoropropanyl compounds, and various substituted acetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the hexafluoropropanyl group can modulate the compound’s lipophilicity and metabolic stability. The acetamide group allows for hydrogen bonding interactions with biological molecules, potentially leading to specific binding and activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Utilized in the production of dyes and herbicides.
Steviol glycoside: Responsible for the sweet taste of Stevia leaves and used as a natural sweetener.
Uniqueness
N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL)ACETAMIDE stands out due to its combination of an adamantane moiety, a hexafluoropropanyl group, and an acetamide functional group. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[2-(1-adamantyloxy)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F6N2O2/c1-10(26)25-15(16(18,19)20,17(21,22)23)24-2-3-27-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13,24H,2-9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZALXGQVKMDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCOC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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